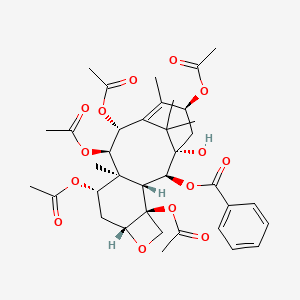
Baccatin VI
Übersicht
Beschreibung
Baccatin VI is a natural taxoid compound derived from the yew tree (Taxus species). It is a member of the taxane family, which is known for its complex diterpenoid structure. This compound is particularly significant due to its role as a precursor in the biosynthesis of paclitaxel (Taxol), a widely used anticancer drug .
Wissenschaftliche Forschungsanwendungen
Baccatin VI has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex taxoids and other diterpenoid compounds.
Biology: Studied for its role in the biosynthesis of paclitaxel and its effects on cellular processes.
Medicine: Serves as a key intermediate in the production of paclitaxel, which is used in the treatment of various cancers.
Industry: Utilized in the development of biotechnological methods for the sustainable production of taxanes
Wirkmechanismus
Target of Action
Baccatin VI, a taxane found in Taxus baccata, primarily targets microtubules . Microtubules are essential components of the cell’s cytoskeleton, playing a crucial role in maintaining cell shape, enabling intracellular transport, and facilitating cell division .
Mode of Action
this compound interacts with its targets by binding to polymerized microtubules . This binding suppresses the innate dynamics of the microtubules, disrupting the formation of the mitotic spindle . The disruption of the mitotic spindle interferes with cell division, leading to a state known as mitotic catastrophe .
Biochemical Pathways
The biosynthesis of this compound involves a complex pathway originating from the cyclization of geranylgeranyl diphosphate (GGPP), a common precursor of diterpenoids . The pathway includes a series of hydroxylation steps, an oxidation-concerted acyl rearrangement mechanism, and the formation of an oxetane ester . The complete biosynthesis of this compound, a highly oxygenated Taxol intermediate, has been achieved in engineered yeast .
Result of Action
The primary result of this compound’s action is the induction of mitotic catastrophe, culminating in apoptotic cell death . By stabilizing microtubules and preventing their normal dynamics, this compound disrupts the formation of the mitotic spindle, an essential component for cell division . This disruption leads to cell cycle arrest and ultimately triggers programmed cell death or apoptosis .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the incidence of cells capable of producing this compound can be increased by aluminum ions . This increase is significantly reduced by the actin inhibitor latrunculin b and by diphenylene iodonium, a specific inhibitor of the nadph oxidase respiratory burst oxidase homologue (rboh)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Baccatin VI can be synthesized through various chemical and biotechnological methods. One common approach involves the extraction of 10-deacetylbaccatin III from Taxus species, followed by chemical modifications to produce this compound. The process typically includes steps such as acetylation, hydroxylation, and oxidation .
Industrial Production Methods: Industrial production of this compound often relies on the extraction of taxanes from renewable sources like Taxus needles. The extracted compounds undergo biotransformation using whole-cell catalysis or enzymatic processes to yield this compound. This method is preferred due to its eco-friendly and efficient nature .
Analyse Chemischer Reaktionen
Types of Reactions: Baccatin VI undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen gas, and catalytic amounts of transition metals.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide)
Major Products: The major products formed from these reactions include various hydroxylated, acetylated, and alkylated derivatives of this compound, which are often intermediates in the synthesis of more complex taxoids like paclitaxel .
Vergleich Mit ähnlichen Verbindungen
Baccatin III: Another taxoid precursor used in the synthesis of paclitaxel.
10-Deacetylbaccatin III: A key intermediate in the biosynthesis of Baccatin VI and paclitaxel.
Paclitaxel: The final product in the biosynthesis pathway, widely used as an anticancer drug .
Uniqueness: this compound is unique due to its specific structural features, such as the presence of a benzoate group at the 2α-position, which distinguishes it from other baccatin analogs. This structural uniqueness contributes to its specific reactivity and role in the biosynthesis of paclitaxel .
Eigenschaften
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,9,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H46O14/c1-18-25(46-19(2)38)16-37(44)32(50-33(43)24-13-11-10-12-14-24)30-35(9,26(47-20(3)39)15-27-36(30,17-45-27)51-23(6)42)31(49-22(5)41)29(48-21(4)40)28(18)34(37,7)8/h10-14,25-27,29-32,44H,15-17H2,1-9H3/t25-,26-,27+,29+,30-,31-,32-,35+,36-,37+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFKTEIDORFVQS-SKNQRQHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H46O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57672-79-4 | |
| Record name | Baccatin VI | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57672-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q1: What is baccatin VI and where is it found?
A: this compound is a natural diterpenoid belonging to the taxane family. It is primarily found in the bark, needles, and cell cultures of various Taxus species, including Taxus baccata, Taxus chinensis, Taxus canadensis, and Taxus cuspidata [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C29H36O10 and a molecular weight of 544.59 g/mol.
Q3: Can you provide spectroscopic data for this compound?
A3: While comprehensive spectroscopic data is beyond the scope of this Q&A, key spectral features include:
- 1H NMR (acetone-d6): Detailed 1H NMR data for this compound and other related taxoids measured in acetone-d6 are available in the literature [].
- 13C NMR (acetone-d6): Comprehensive 13C NMR data for this compound in acetone-d6 have been reported [].
- Other spectroscopic techniques: Researchers have also utilized techniques such as IR, MS, and UV spectroscopy to characterize this compound [, , , , ].
Q4: Is this compound cytotoxic itself?
A: this compound has been evaluated for cytotoxicity against MCF-7 and HCT116 human cancer cell lines, but it did not show significant activity [].
Q5: Can this compound be used to synthesize paclitaxel analogues?
A: Yes, this compound has been successfully utilized as a starting material for the synthesis of various 1-deoxypaclitaxel derivatives. This involves selective deacylation of this compound followed by attachment of different C-13 side chains [].
Q6: What is the significance of 1-deoxypaclitaxel analogues?
A: Research on 1-deoxypaclitaxel analogues, synthesized from this compound, has shown that the 1-hydroxyl group might not be essential for paclitaxel's activity. Some analogues exhibited comparable activity to paclitaxel in tubulin polymerization and cytotoxicity assays [].
Q7: Are there any unique structural features found in this compound derivatives?
A: Yes, some this compound derivatives, like those isolated from Taxus x media Rehd. cv Hicksii, possess a rearranged 11(15→1)-abeo-taxane skeleton. This structural variation distinguishes them from typical taxanes [, , ].
Q8: What is the significance of the 11(15→1)-abeo-taxane skeleton?
A: The discovery of the 11(15→1)-abeo-taxane skeleton in this compound derivatives highlights a significant structural variation within the taxoid family. This finding has established abeo-taxanes as an emerging major structural type of taxoids [, ].
Q9: Can this compound be produced in plant cell cultures?
A: Yes, this compound is produced in cell cultures of various Taxus species, including Taxus canadensis and Taxus cuspidata [, , , , ].
Q10: What factors influence the production of this compound in cell cultures?
A: The accumulation of this compound in Taxus cell cultures can be influenced by various factors, including the type of elicitor used, its concentration, and the timing of elicitation [].
Q11: What is the role of methyl jasmonate in this compound production?
A: Methyl jasmonate acts as an effective elicitor, significantly enhancing the production of this compound and other taxoids in Taxus cell cultures [, , ].
Q12: How does the accumulation pattern of this compound compare to other taxoids in elicited cell cultures?
A: While methyl jasmonate elicitation stimulates the production of various taxoids, including this compound and paclitaxel, their accumulation patterns differ. this compound accumulation continues until the late stages of the culture cycle, even as cell death increases, suggesting its possible role as a degradation product of taxoid biosynthesis [].
Q13: Can microorganisms modify this compound?
A: Yes, fungi like Aspergillus niger have been shown to biotransform this compound, potentially leading to novel derivatives [, ].
Q14: What is the significance of microbial transformation of this compound?
A: Microbial transformation of this compound opens up possibilities for generating novel taxoid derivatives with potentially enhanced or altered biological activities. This approach could lead to the discovery of new drug candidates [, ].
Q15: How is this compound typically isolated and purified from plant material?
A: this compound is typically isolated from Taxus plant material using a combination of solvent extraction and chromatographic techniques, including column chromatography (silica gel, Sephadex), preparative TLC, and preparative HPLC [, , , , , , , , ].
Q16: What are the applications of High-Speed Counter-Current Chromatography (HSCCC) in this compound research?
A: HSCCC has proven to be an efficient technique for isolating and purifying this compound and other related taxanes from Taxus cell cultures. This method allows for obtaining highly pure compounds for further research and potential applications [].
Q17: What analytical methods are employed for detecting and quantifying this compound?
A: Researchers use techniques like HPLC, LC-ESI-MS, and LC-ESI/MS to analyze and quantify this compound in complex mixtures. These methods provide detailed information about the presence and abundance of this compound and other taxanes in plant extracts and cell cultures [, ].
Q18: How do researchers study the dynamic variation of this compound content in Taxus plants?
A: Studies have investigated the dynamic changes in this compound levels in post-harvest Taxus chinensis clippings under various storage conditions. These analyses help understand how factors like temperature, light, and drying affect taxane content, which is crucial for optimizing their extraction and potential use [].
Q19: What is the distribution of this compound and other taxanes in different parts of Taxus plants?
A: Research indicates that the content and distribution of this compound and other taxanes can vary significantly among different parts of Taxus plants, including needles, stems, heartwood, and roots [, , , , , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B1141320.png)

![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-oic Acid Methyl Ester](/img/structure/B1141325.png)
![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-ol](/img/structure/B1141326.png)
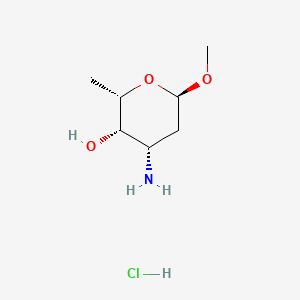
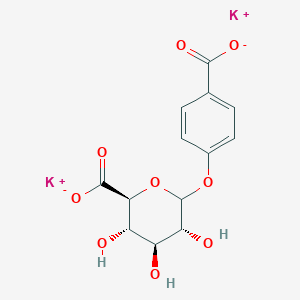
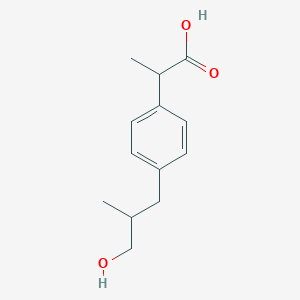
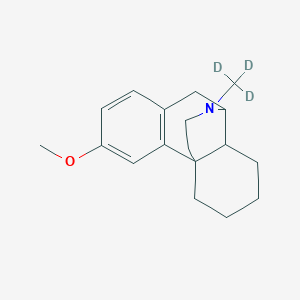
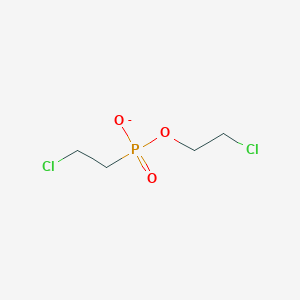

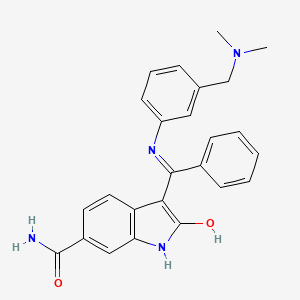
![Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1141341.png)
![dimethyl (2S)-2-[[2,3,5,6-tetradeuterio-4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B1141342.png)
